2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
2-Ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound belonging to the benzoxazepine-dione class. Its structure features a seven-membered benzoxazepine ring fused with two ketone groups (dione) at positions 3 and 3. The ethyl group at position 2 and the 2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl substituent at position 4 distinguish it from related analogs.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-ethyl-4-[2-oxo-2-(4-propan-2-yloxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H23NO5/c1-4-19-22(26)23(21(25)17-7-5-6-8-20(17)28-19)13-18(24)15-9-11-16(12-10-15)27-14(2)3/h5-12,14,19H,4,13H2,1-3H3 |
InChI Key |
YAVKZNPYWNNPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and benzoxazepine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified in the evidence is 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (). Below is a detailed comparison:
Structural Differences
- Target Compound : The 4-substituent is 2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl , featuring an isopropyloxy group on the phenyl ring.
- Analog () : The 4-substituent is 2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl , containing a fluorine atom at position 5 and a methoxy group at position 2 on the phenyl ring.
Physicochemical Properties
Functional Implications
- Electron Effects : The 5-fluoro substituent in the analog introduces electron-withdrawing effects, which could alter electronic distribution and binding affinity in biological systems.
Broader Context of Benzoxazepine-Dione Derivatives
While the evidence lacks direct pharmacological data for the target compound, benzoxazepine-diones are known for diverse applications:
- Pesticidal Activity: Compounds like metribuzin (4-amino-6-(1,1-dimethylethyl)-1,2,4-triazine-3,5-(2H,4H)-dione) and folpet (2-((trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione) are commercial pesticides (). These share the dione motif but differ in core heterocycles.
Biological Activity
The compound 2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS Number: 903589-80-0) belongs to the benzoxazepine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 381.4 g/mol. The structural characteristics contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 903589-80-0 |
Pharmacological Activities
Benzoxazepines are recognized for a variety of pharmacological effects including:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives exhibit both antibacterial and antifungal activities, making them potential candidates for treating infections .
- Analgesic and Anti-inflammatory Effects : Some studies suggest that benzoxazepines may possess analgesic properties and can modulate inflammatory responses, which is critical in pain management .
Synthesis
The synthesis of 2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves several steps:
- Formation of Benzoxazepine Core : The initial step involves reacting appropriate amino compounds with chloroacetyl derivatives to form the benzoxazepine core.
- Substitution Reactions : Subsequent reactions introduce the ethyl and propan-2-yloxy groups through nucleophilic substitutions.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Biological Assays
The biological activity of the compound has been evaluated through various assays:
- Antibacterial Assays : Testing against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects. For instance, in vitro studies showed that the compound exhibited higher activity against Staphylococcus aureus compared to standard antibiotics .
- Antifungal Activity : The compound was also tested against common fungal strains like Candida albicans and Aspergillus niger, showing promising results that suggest its potential as an antifungal agent .
Case Studies
Several studies have reported on the biological activity of benzoxazepine derivatives:
- A study conducted by Janez et al. (2005) highlighted the synthesis and evaluation of various benzoxazepine derivatives, noting their significant antimicrobial properties. The results indicated that modifications in the aromatic ring could enhance activity against specific pathogens .
- Another research article focused on the antiproliferative effects of related compounds on cancer cell lines (HeLa, HepG2). While not directly testing our compound, it provides insights into the potential anticancer properties associated with benzoxazepines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
